1-Chloro-5-methoxy-2-methyl-4-nitrobenzene
Overview
Description
1-Chloro-5-methoxy-2-methyl-4-nitrobenzene is an organic compound belonging to the class of nitroaromatic compounds It is characterized by the presence of a chlorine atom, a methoxy group, a methyl group, and a nitro group attached to a benzene ring
Mechanism of Action
Target of Action
It’s known that nitro groups in aromatic compounds like this one are often involved in electrophilic aromatic substitution reactions .
Mode of Action
The mode of action of 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene likely involves electrophilic aromatic substitution, a common reaction for aromatic compounds with nitro groups . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that electrophilic aromatic substitution reactions can lead to the formation of various substituted benzene derivatives .
Result of Action
The product of its electrophilic aromatic substitution reaction would be a substituted benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-5-methoxy-2-methyl-4-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:
Nitration: Introduction of the nitro group (-NO2) to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: Introduction of the chlorine atom using chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Methoxylation: Introduction of the methoxy group (-OCH3) using methanol in the presence of a base.
Methylation: Introduction of the methyl group (-CH3) using methyl iodide (CH3I) in the presence of a base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and chlorination processes, followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-5-methoxy-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions, such as halogenation, nitration, and sulfonation.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid group (-COOH) using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Halogenation: Chlorine gas (Cl2) with iron(III) chloride (FeCl3) as a catalyst.
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products Formed
Reduction: 1-Chloro-5-methoxy-2-methyl-4-aminobenzene.
Oxidation: 1-Chloro-5-methoxy-2-methyl-4-nitrobenzoic acid.
Scientific Research Applications
1-Chloro-5-methoxy-2-methyl-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-Chloro-5-methoxy-2-methyl-4-nitrobenzene can be compared with other similar compounds, such as:
1-Chloro-2-methyl-4-nitrobenzene: Lacks the methoxy group, resulting in different reactivity and applications.
1-Chloro-4-methoxy-2-nitrobenzene: The position of the nitro group affects the compound’s chemical properties and reactivity.
1-Chloro-2-methoxy-4-nitrobenzene: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Biological Activity
1-Chloro-5-methoxy-2-methyl-4-nitrobenzene is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, synthesizing findings from various studies, including mutagenicity, cytotoxicity, and its effects on various biological systems.
Chemical Structure and Properties
This compound is characterized by the presence of a chloro group, a methoxy group, and a nitro group attached to a benzene ring. The molecular formula is C_9H_9ClN_2O_3, and its structure can be depicted as follows:
Mutagenicity
Research indicates that this compound exhibits mutagenic properties. In vitro studies have shown that it can induce mutations in bacterial strains such as Salmonella typhimurium, particularly in strains TA100 and TA1535, which are sensitive to mutagens. The compound's mutagenic potential is attributed to its ability to form reactive metabolites that interact with DNA, leading to mutations .
Cytotoxicity
Cytotoxic effects have been observed in various cell lines when exposed to different concentrations of this compound. A study reported IC50 values indicating significant cytotoxicity against human cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action appears to involve the induction of oxidative stress and apoptosis in affected cells .
Environmental Impact
This compound is also noted for its environmental implications. It has been identified as a pollutant in industrial waste, with studies highlighting its persistence in the environment and its potential to cause methemoglobinemia in humans and animals . The environmental persistence raises concerns about its long-term effects on ecological systems.
Study 1: Mutagenicity Testing
A comprehensive study conducted by the International Agency for Research on Cancer (IARC) evaluated the mutagenic effects of this compound using the Ames test. The results indicated a significant increase in revertant colonies in the presence of the compound, confirming its mutagenic potential .
Study 2: Cytotoxicity in Cancer Cells
In vitro experiments assessed the cytotoxic effects of varying concentrations of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 25 µM after 48 hours of exposure .
Summary of Research Findings
Study | Biological Activity | Key Findings |
---|---|---|
IARC Study | Mutagenicity | Induced mutations in Salmonella strains TA100 and TA1535 |
Cytotoxicity Study | Anticancer Activity | IC50 value of 25 µM against MCF-7 cells |
Environmental Study | Ecotoxicology | Identified as a pollutant causing methemoglobinemia |
Properties
IUPAC Name |
1-chloro-5-methoxy-2-methyl-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-5-3-7(10(11)12)8(13-2)4-6(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIFFDUKUXANNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10551336 | |
Record name | 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10551336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100777-46-6 | |
Record name | 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10551336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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